Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine

Medicinal Chemistry Scaffold Diversity Physicochemical Property Optimization

Maximal Fsp³ (1.0) ensures 3D complexity, reducing off-target promiscuity. Low LogP (0.71) and PSA (15.27 Ų) predict favorable BBB permeability. Two electronically differentiated secondary amine vectors enable chemoselective sequential functionalization—ideal for parallel library synthesis. Both racemic mixture and (9aS)-enantiomer available for chiral SAR. Dihydrochloride salt form (CAS 87593-35-9) facilitates aqueous reactions. Superior saturated scaffold replacement for aromatic benzodiazepines to improve solubility and reduce CYP inhibition.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 87614-65-1
Cat. No. B3359793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-pyrrolo[1,2-d][1,4]diazepine
CAS87614-65-1
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2CCNCCN2C1
InChIInChI=1S/C8H16N2/c1-2-8-3-4-9-5-7-10(8)6-1/h8-9H,1-7H2
InChIKeyPXYNCQRQUOOTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS 87614-65-1): A Saturated Bicyclic Diazepine Scaffold for Sp³-Enriched Library Design


Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS 87614-65-1) is a fully saturated bicyclic heterocyclic scaffold characterized by a fused pyrrolidine and 1,4-diazepine ring system . The compound features a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol, with two secondary amine nitrogen atoms available for functionalization . The octahydro prefix denotes complete saturation of both rings, yielding an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, the theoretical maximum . This saturated bicyclic framework is commercially available as both the racemic mixture and the stereochemically defined (9aS)-enantiomer, with typical purities ranging from 95% to 98% across major chemical suppliers .

Why Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Cannot Be Interchanged with Other Pyrrolodiazepine Scaffolds


Generic substitution among pyrrolodiazepine scaffolds fails because ring saturation state, fusion regiochemistry, and stereochemical configuration independently dictate three-dimensional molecular shape, amine basicity, and conformational flexibility—parameters that directly govern pharmacophore geometry and ADME properties . The octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold occupies a unique position at the intersection of maximal saturation (Fsp³ = 1.0), dual secondary amine functionality, and the specific [1,2-d] fusion pattern that differentiates it from the more extensively studied [2,1-c] benzodiazepine antitumor antibiotics [1]. The following evidence establishes where quantifiable differentiation exists relative to the closest in-class alternatives.

Quantitative Differentiation Evidence for Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS 87614-65-1)


Evidence Dimension 1: Saturation State—Fsp³ and Conformational Entropy Relative to Aromatic Analogs

Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is fully saturated across all eight carbon atoms, yielding an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0 . This stands in quantitative contrast to partially saturated pyrrolodiazepine scaffolds such as 2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one, which incorporates an sp²-hybridized carbonyl carbon and yields a lower Fsp³ value [1]. Higher Fsp³ values correlate with improved clinical success rates in drug development due to enhanced three-dimensional complexity and reduced planarity-driven promiscuity .

Medicinal Chemistry Scaffold Diversity Physicochemical Property Optimization Fragment-Based Drug Discovery

Evidence Dimension 2: Stereochemical Configuration—Defined (9aS) Enantiomer Versus Racemate in Binding Selectivity

Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is commercially available as the stereochemically defined (9aS)-enantiomer (InChIKey: PXYNCQRQUOOTSQ-QMMMGPOBSA-N), in addition to the racemic mixture . The (9aS) designation identifies the absolute configuration at the C9a bridgehead carbon where the pyrrolidine and diazepine rings fuse . In contrast, the racemic mixture contains equimolar (9aS) and (9aR) enantiomers . The defined stereochemistry establishes a fixed spatial orientation of the two secondary amine vectors, which can be exploited to pre-organize pharmacophore elements in receptor binding pockets .

Stereoselective Synthesis Chiral Pool Enantiopure Building Blocks Structure-Activity Relationship

Evidence Dimension 3: Fusion Regiochemistry—[1,2-d] Scaffold Geometry Versus [2,1-c] Antitumor Antibiotic Scaffolds

The octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold bears the [1,2-d] fusion pattern, wherein the pyrrolidine nitrogen (position 1) and adjacent carbon (position 2) form the bridge to the diazepine ring . This fusion geometry differs fundamentally from the extensively characterized pyrrolo[2,1-c][1,4]benzodiazepine (PBD) scaffold, which employs a [2,1-c] fusion and is the core of DNA-crosslinking antitumor antibiotics such as anthramycin [1]. The distinct ring junction pattern alters the relative orientation of the two amine nitrogens and modifies the scaffold's conformational flexibility .

Scaffold Hopping DNA Minor Groove Binders Antitumor Agents Molecular Topology

Evidence Dimension 4: Scaffold Accessibility—Commercial Availability as Both Free Base and Dihydrochloride Salt Forms

Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is commercially supplied in multiple physical forms, including the free base (CAS 87614-65-1) and the dihydrochloride salt (CAS 87593-35-9) . The free base form is available in purities of 95–98% from multiple vendors , while the dihydrochloride salt provides enhanced aqueous solubility and bench stability for reaction conditions requiring protonated amine protection . This contrasts with many pyrrolodiazepinone scaffolds, which lack parallel salt-form availability due to the absence of the second basic amine nitrogen [1].

Chemical Procurement Salt Form Selection Synthetic Accessibility Building Block Supply

Evidence Dimension 5: Physicochemical Property Profile—Calculated LogP and PSA Versus Aromatic Benzodiazepine Scaffolds

Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine exhibits calculated physicochemical parameters that quantitatively differentiate it from aromatic benzodiazepine scaffolds. The compound has a calculated LogP of 0.71 and a polar surface area (PSA) of 15.27 Ų . These values place the scaffold well within Lipinski-compliant space and indicate favorable CNS drug-like properties . In contrast, classical benzodiazepine scaffolds with fused aromatic rings typically exhibit LogP values > 2.5 and higher PSA due to additional heteroatoms or aromatic nitrogen content [1].

ADME Prediction Lipophilicity Blood-Brain Barrier Permeability Property-Based Design

Evidence Dimension 6: Nitrogen Basicity Profile—Dual Secondary Amine pKa Differentiation from Piperazine and Homopiperazine

Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine contains two secondary amine nitrogens situated in different electronic environments: one within the pyrrolidine ring (five-membered) and one within the diazepine ring (seven-membered) . This electronic differentiation arises from the asymmetric fusion pattern, wherein the bridgehead nitrogen participates in both ring systems, modulating the basicity of each amine site . In contrast, monocyclic alternatives such as piperazine (six-membered symmetric diamine) or homopiperazine (seven-membered symmetric diamine) present chemically equivalent amine sites with uniform pKa values .

Amine Basicity Reaction Selectivity Protecting Group Strategy Scaffold Electronics

Recommended Application Scenarios for Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Based on Quantitative Evidence


Scenario 1: CNS-Targeted Fragment Library Construction Requiring Maximal Fsp³

Fragment-based drug discovery programs targeting CNS indications benefit from octahydro-1H-pyrrolo[1,2-d][1,4]diazepine due to its calculated LogP of 0.71 and PSA of 15.27 Ų . These values predict favorable blood-brain barrier permeability while the Fsp³ of 1.0 maximizes three-dimensional complexity to reduce off-target promiscuity . The scaffold's low molecular weight (140.23 g/mol) aligns with fragment library design principles, and the dual secondary amine functionality provides two orthogonal vectors for fragment growing or linking strategies.

Scenario 2: Stereochemical SAR Exploration Using Both Racemic and Enantiopure Forms

Programs requiring chiral SAR determination can leverage the commercial availability of both racemic octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS 87614-65-1) and the defined (9aS)-enantiomer . This enables direct comparison of biological activity between the racemic mixture and the single stereoisomer to establish stereochemical dependence of target engagement. The defined absolute configuration of the (9aS)-enantiomer (InChIKey: PXYNCQRQUOOTSQ-QMMMGPOBSA-N) ensures batch-to-batch reproducibility in enantioselective synthesis applications .

Scenario 3: Scaffold-Hopping from Aromatic Benzodiazepines for Improved Physicochemical Properties

Lead optimization campaigns seeking to reduce lipophilicity of benzodiazepine-derived series can employ octahydro-1H-pyrrolo[1,2-d][1,4]diazepine as a saturated scaffold replacement . The reduction in LogP (0.71 versus > 2.5 for aromatic benzodiazepines) and PSA (15.27 Ų versus > 30 Ų) translates to improved aqueous solubility and potentially reduced CYP inhibition liabilities . The [1,2-d] fusion pattern further distinguishes this scaffold from the DNA-crosslinking PBD antitumor space, offering intellectual property differentiation [1].

Scenario 4: Chemoselective Library Synthesis Exploiting Differentiated Amine Basicity

Parallel library synthesis programs can exploit the electronically differentiated secondary amine sites in octahydro-1H-pyrrolo[1,2-d][1,4]diazepine to achieve sequential functionalization without protecting group interconversion . The pyrrolidine nitrogen (five-membered ring context) and diazepine nitrogen (seven-membered ring context) exhibit distinct basicity profiles, enabling chemoselective acylation, alkylation, or reductive amination under controlled reaction conditions . The availability of the dihydrochloride salt form (CAS 87593-35-9) further facilitates aqueous reaction conditions when required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.